molecular formula C20H23BrN2O3S B11228594 1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11228594
M. Wt: 451.4 g/mol
InChI Key: NKNLIJHYLWNRFZ-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a brominated phenyl group, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. One common method involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol . This intermediate is then subjected to further reactions to introduce the phenylmethanesulfonyl and piperidine carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-BROMO-3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be related to its ability to modulate neurotransmitter receptors and ion channels in the central nervous system . The compound’s structure allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-3-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-12-18(9-10-19(15)21)22-20(24)17-8-5-11-23(13-17)27(25,26)14-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

NKNLIJHYLWNRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3)Br

Origin of Product

United States

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